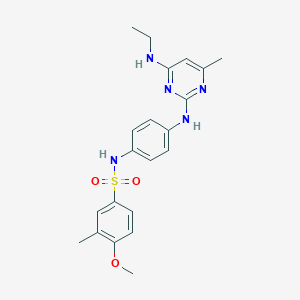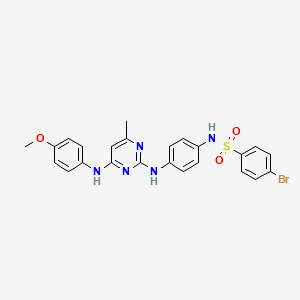![molecular formula C21H25N5O3 B11253710 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B11253710.png)
N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMTCA , is a synthetic organic compound. Its chemical structure comprises a tetrazole ring, a cyclopentyl group, and an aniline moiety. Let’s explore its properties and applications.
準備方法
a. Synthetic Routes: Several synthetic routes lead to DMTCA. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopentylamine, followed by cyclization with sodium azide to form the tetrazole ring. The final step involves methylation of the aniline nitrogen using dimethyl sulfate or another methylating agent.
b. Reaction Conditions:Step 1: Condensation of 3,4-dimethoxybenzaldehyde with cyclopentylamine in the presence of a suitable catalyst (e.g., acid or base).
Step 2: Cyclization using sodium azide (NaN₃) or another azide source.
Step 3: Methylation of the aniline nitrogen using dimethyl sulfate (Me₂SO₄).
c. Industrial Production: DMTCA is produced on a larger scale for research and industrial purposes. The synthesis is optimized for yield, purity, and cost-effectiveness.
化学反応の分析
DMTCA undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the nitroso group yields the corresponding aniline derivative.
Substitution: DMTCA can participate in electrophilic aromatic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), reducing agents (e.g., SnCl₂), and Lewis acids (e.g., AlCl₃) are used.
Major Products: The major products depend on the specific reaction conditions.
科学的研究の応用
DMTCA finds applications in:
Medicine: It exhibits potential pharmacological activities, including anti-inflammatory and analgesic effects.
Chemical Biology: Researchers use it as a probe to study biological processes.
Industry: DMTCA derivatives are used in the synthesis of other compounds.
作用機序
The exact mechanism of DMTCA’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
DMTCA’s uniqueness lies in its combination of structural features (tetrazole, cyclopentyl, and aniline). Similar compounds include other tetrazole derivatives and anilines.
特性
分子式 |
C21H25N5O3 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclopentyl]-2-methoxyaniline |
InChI |
InChI=1S/C21H25N5O3/c1-27-17-9-5-4-8-16(17)22-21(12-6-7-13-21)20-23-24-25-26(20)15-10-11-18(28-2)19(14-15)29-3/h4-5,8-11,14,22H,6-7,12-13H2,1-3H3 |
InChIキー |
LDMDHUSBMOVNFH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253628.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B11253645.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11253668.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B11253675.png)
![2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253690.png)
![1-(2-fluorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253692.png)
![N-(2,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253698.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B11253718.png)
![1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole](/img/structure/B11253722.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11253730.png)
![4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B11253740.png)
![4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B11253744.png)
